2-(4-Ethylphenyl)morpholine

Description

Contextualization within the Field of Substituted Morpholine (B109124) Chemistry

Substituted morpholines are a class of heterocyclic compounds that have a morpholine ring as their core structure, with various functional groups attached. thieme-connect.com The specific placement and nature of these substituents can significantly influence the molecule's chemical and biological properties. thieme-connect.comnih.gov The field of substituted morpholine chemistry is an active area of research, driven by the quest for novel compounds with specific functionalities. nih.govresearchgate.net

The synthesis of C-substituted morpholines, such as 2-(4-Ethylphenyl)morpholine, is a key focus, as these modifications can lead to compounds with important applications. thieme-connect.comresearchgate.net Researchers have developed various synthetic strategies to create libraries of these compounds for further investigation. nih.gov The ethylphenyl group in this compound is just one example of the many possible substitutions that can be made to the morpholine scaffold, each potentially yielding a compound with unique characteristics.

Significance of the Morpholine Scaffold in Advanced Synthetic and Biological Investigations

The morpholine scaffold is considered a "privileged structure" in medicinal chemistry. researchgate.netnih.gov This is due to its frequent appearance in a wide range of biologically active compounds and approved drugs. nih.govontosight.ai The presence of both a nitrogen and an oxygen atom in the six-membered ring gives morpholine and its derivatives a unique combination of properties. biosynce.com These include the ability to form hydrogen bonds and engage in various biological interactions, which can improve a drug's pharmacokinetic profile. researchgate.netbiosynce.com

The morpholine ring is a versatile building block in organic synthesis, and its derivatives have been shown to exhibit a wide array of biological activities, including:

Anticancer ontosight.ai

Antimicrobial researchgate.net

Anti-inflammatory jchemrev.com

Antioxidant jchemrev.com

The development of drugs targeting the central nervous system (CNS) has also benefited from the use of the morpholine scaffold, as it can help compounds cross the blood-brain barrier. acs.org Furthermore, morpholine derivatives have found applications in agrochemical research, with some compounds showing insecticidal, fungicidal, and herbicidal properties. acs.org The strategic modification of the morpholine scaffold continues to be a promising avenue for the discovery of new and effective therapeutic agents and other valuable chemical compounds. rsc.org

Chemical Properties of this compound

| Property | Value |

| CAS Number | 1017417-84-3 bldpharm.com |

| Molecular Formula | C12H17NO bldpharm.com |

| SMILES Code | CCC1=CC=C(C2CNCCO2)C=C1 bldpharm.com |

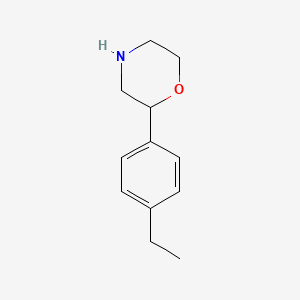

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethylphenyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-2-10-3-5-11(6-4-10)12-9-13-7-8-14-12/h3-6,12-13H,2,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZSMQKAOFQFJIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2CNCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Reaction Chemistry of 2 4 Ethylphenyl Morpholine

Established and Novel Synthetic Routes for 2-(4-Ethylphenyl)morpholine and its Analogs

The synthesis of 2-aryl morpholines, including the 4-ethylphenyl variant, has evolved significantly, moving from classical methods to more sophisticated and efficient catalytic strategies. These modern approaches offer improvements in terms of yield, selectivity, and environmental impact.

Catalytic Approaches in Morpholine (B109124) Ring Formation

Catalytic methods for the construction of the morpholine ring are central to the efficient synthesis of 2-aryl morpholines. These strategies often involve the cyclization of suitable precursors, such as amino alcohols, facilitated by a catalyst.

A notable development in this area is the use of photocatalysis. A diastereoselective annulation strategy for the synthesis of substituted 2-aryl morpholines has been reported, employing a visible-light-activated photocatalyst in conjunction with a Lewis acid and a Brønsted acid. This method allows for the direct synthesis from readily available starting materials with high yields and stereoselectivity. While a specific example for this compound is not detailed, the methodology has been successfully applied to a range of substituted aryl aldehydes, suggesting its applicability for this target molecule. The general reaction involves the condensation of an appropriately substituted aminoether with an aryl aldehyde, followed by photocatalytic cyclization.

Iron(III) catalysis has also been demonstrated to be effective for the diastereoselective synthesis of disubstituted morpholines from 1,2-amino ethers and allylic alcohols. This method provides access to various substitution patterns through either C-O or C-N bond formation.

The following table summarizes representative catalytic systems for the synthesis of 2-aryl morpholines:

| Catalyst System | Starting Materials | Key Features | Reference |

| Visible-light photocatalyst, Lewis acid, Brønsted acid | Substituted aminoethers, Aryl aldehydes | High yields, High diastereoselectivity, Broad substrate scope | |

| Iron(III) chloride | 1,2-amino ethers, Allylic alcohols | Diastereoselective, Forms C-O or C-N bonds |

Enantioselective Synthesis Strategies for Chiral 2-Aryl Morpholines

The synthesis of enantiomerically pure 2-aryl morpholines is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. Several enantioselective strategies have been developed to address this challenge.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral heterocycles. A notable example involves an organocatalytic, enantioselective chlorination of aldehydes, followed by a reductive amination and base-induced cyclization to yield C2-functionalized morpholines. This method allows for the preparation of functionalized morpholines in good to excellent enantiomeric excess (ee).

Another approach utilizes a tandem sequential one-pot reaction employing both hydroamination and asymmetric transfer hydrogenation. This method, catalyzed by a combination of titanium and ruthenium catalysts, provides access to 3-substituted morpholines with high enantioselectivity. While focused on 3-substituted morpholines, the principles could potentially be adapted for 2-substituted analogs.

Chiral phosphoric acid catalysis has been successfully employed in the enantioselective synthesis of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols. This reaction proceeds through a domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift.

The table below highlights different enantioselective strategies for the synthesis of chiral 2-aryl morpholines and related structures:

| Catalyst/Method | Substrate Type | Achieved Enantioselectivity (ee) | Reference |

| Organocatalysis | Aldehydes | Good to excellent (up to 98%) | |

| Ti/Ru tandem catalysis | Aminoalkynes | >95% for 3-substituted morpholines | |

| Chiral Phosphoric Acid | Arylglyoxals and 2-(arylamino)ethan-1-ols | High for C3-substituted morpholinones | |

| Cinchona alkaloid-derived catalyst | Alkenols | Excellent for 2,2-disubstituted morpholines |

Application of Green Chemistry Principles in Synthetic Pathways

The principles of green chemistry are increasingly being integrated into the synthesis of morpholine derivatives to minimize environmental impact. This includes the use of safer solvents, renewable starting materials, and atom-economical reactions.

A significant advancement in the green synthesis of morpholines involves a one or two-step, redox-neutral protocol using ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide (tBuOK) for the conversion of 1,2-amino alcohols. This method is characterized by high yields and the use of inexpensive and less hazardous reagents. The reaction proceeds via a selective monoalkylation of the amine with ethylene sulfate, followed by cyclization. This approach has been successfully applied to a variety of substituted 1,2-amino alcohols, demonstrating its broad applicability.

The use of sonochemistry, which utilizes ultrasound to promote chemical reactions, is another green approach. Sonochemical methods can lead to improved reaction rates, higher yields, and reduced energy consumption, often using environmentally benign solvents like water. While specific applications to this compound are not yet widely reported, the synthesis of various N- and O-azoles has been successfully demonstrated using this technique.

Microwave-Assisted and Sonochemical Synthesis Techniques

Microwave-assisted organic synthesis has become a valuable tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. The synthesis of morpholine-based chalcones has been successfully achieved using microwave irradiation, significantly reducing reaction times compared to conventional heating methods. This technique has also been applied to the synthesis of other bioactive six-membered heterocycles, demonstrating its broad utility. For instance, the microwave-assisted synthesis of 2-aryl-2-oxazolines and 5,6-dihydro-4H-1,3-oxazines has been reported with good to excellent yields and short reaction times.

Sonochemistry, the application of ultrasound to chemical reactions, offers a green and efficient alternative for the synthesis of heterocyclic compounds. The underlying principle is acoustic cavitation, which generates localized high temperatures and pressures, thereby accelerating reaction rates. This technique has been employed for the synthesis of various N-heterocycles and has the potential to be a valuable method for the synthesis of this compound, offering advantages such as shorter reaction times and milder conditions.

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, or continuous processing, is gaining traction as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). This approach offers several advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability.

The continuous flow synthesis of various heterocyclic scaffolds has been successfully demonstrated. While a specific continuous process for this compound is not yet documented, the synthesis of other heterocyclic drugs and intermediates in flow reactors highlights the potential of this technology. For example, the synthesis of indole (B1671886) derivatives has been achieved using a continuous-flow micro-wave assisted organic synthesis (CF-MAOS) system. Photocatalytic reactions, such as the synthesis of substituted morpholines, are also well-suited for translation to continuous flow processes, which can improve irradiation efficiency and product throughput.

Mechanistic Investigations of this compound Forming Reactions

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new, more efficient routes. Mechanistic studies of 2-aryl morpholine formation have provided valuable insights into the key steps and intermediates involved.

In the case of the photocatalytic synthesis of 2-aryl morpholines, mechanistic studies, including Hammett plot analysis, suggest that the reaction proceeds through the formation of a radical cation intermediate. The photocatalyst, upon excitation by visible light, oxidizes the substrate to form a radical cation. This intermediate then undergoes a cyclization and subsequent reduction to afford the morpholine product. The Brønsted acid plays a critical role in protonating the substrate, preserving the photocatalyst, and preventing product oxidation.

For the synthesis of morpholines from aziridines, a metal-free approach using ammonium (B1175870) persulfate as an oxidant has been developed. The proposed mechanism involves a radical cation intermediate formed by the oxidation of the aziridine, which then reacts with a haloalcohol in an SN2-type ring-opening, followed by intramolecular cyclization.

Elucidation of Cyclization and Carboamination Mechanisms

The construction of the this compound ring system can be achieved through several advanced catalytic methods, most notably via intramolecular cyclization and carboamination reactions.

A prominent strategy involves the Palladium-catalyzed intramolecular carboamination of suitable amino alcohol derivatives. This reaction class forms the morpholine ring by concurrently creating a crucial carbon-nitrogen (C-N) and carbon-carbon (C-C) or carbon-oxygen (C-O) bond in a controlled manner. The mechanism for related transformations is understood to proceed via the intramolecular insertion of an alkene into a palladium–nitrogen bond. nih.gov This key step, known as aminopalladation, establishes the core heterocyclic structure and sets the stereochemistry of the substituents. nih.gov

Alternative transition-metal-catalyzed cyclization routes have also been developed for synthesizing substituted morpholines. These include:

Rhodium-catalyzed reactions , such as the intramolecular cyclization of nitrogen-tethered allenols, which provide access to highly functionalized morpholines. acs.org

Gold-catalyzed cyclizations of alkynylamines or alkynylalcohols, which proceed under mild conditions to form the morpholine ring. semanticscholar.org

Photocatalytic methods that utilize visible light to trigger a diastereoselective annulation, forming 2-aryl morpholines through a radical cation intermediate. figshare.comnih.gov

These diverse mechanisms allow for the synthesis of a wide array of substituted morpholines, including the 2-(4-ethylphenyl) derivative, by selecting appropriate starting materials and catalytic systems.

Role of Organometallic Intermediates and Transition States

The mechanisms of these synthetic methodologies are defined by the transient organometallic species that govern the reaction pathways. In palladium-catalyzed reactions, such as the Buchwald-Hartwig amination and related carboaminations, the catalytic cycle is composed of several key steps involving distinct organometallic intermediates. wikipedia.orglibretexts.org

Oxidative Addition : The cycle typically begins with the oxidative addition of an aryl halide (e.g., 1-bromo-4-ethylbenzene) to a low-valent palladium(0) complex. This forms a palladium(II) species, an arylpalladium(II) halide intermediate.

Amine Coordination and Deprotonation : The amino alcohol substrate coordinates to the palladium(II) center. A base then removes a proton from the amine, forming a key palladium(II) amido complex . acs.org This species is central to the subsequent bond-forming steps.

Migratory Insertion/Reductive Elimination : The crucial C-N bond formation occurs from this amido complex. In carboamination, this involves the migratory insertion of a tethered alkene into the palladium-nitrogen bond. nih.gov The cycle concludes with reductive elimination , where a new carbon-carbon or carbon-heteroatom bond is formed, releasing the final morpholine product and regenerating the palladium(0) catalyst. acs.orgnih.govnih.gov The transition state for reductive elimination is influenced by the electronic properties of the ligands and the groups being eliminated, with electron-withdrawing groups on the aryl ring often accelerating the process for C-N bond formation. acs.org

Table 1: Overview of Catalytic Systems for Morpholine Synthesis

| Catalyst System | Reaction Type | Key Organometallic Intermediate(s) |

|---|---|---|

| Palladium (Pd) | Carboamination / Buchwald-Hartwig | Arylpalladium(II) halide, Palladium(II) amido complex |

| Rhodium (Rh) | Asymmetric Hydrogenation / Cyclization | Cationic rhodium-phosphine complex |

| Gold (Au) | Hydroamination / Cyclization | Gold-activated alkyne complex |

| Copper (Cu) | Oxyamination | Copper(II)-alkene complex (via cis-aminocupration) |

| Photocatalyst (e.g., Iridium, Ruthenium) | Diastereoselective Annulation | Substrate radical cation |

Functionalization and Derivatization Strategies for this compound

Once synthesized, this compound can be further modified to explore structure-activity relationships or optimize its properties. Functionalization can be targeted at the morpholine ring or the ethylphenyl moiety.

Chemical Transformations at the Morpholine Ring System

The morpholine ring offers several sites for chemical modification.

C-H Functionalization : Direct functionalization of the C-H bonds on the morpholine ring is a more advanced strategy. Palladium-catalyzed C-H activation can enable the introduction of aryl or other groups at positions alpha to the nitrogen or oxygen atoms. nih.govnih.gov For instance, α-functionalized morpholines can be prepared via in-situ generated imine-BF3 complexes, which then react with organometallic nucleophiles. researchgate.netresearchgate.net Such methods allow for the construction of more complex and substituted morpholine derivatives.

Modifications and Substitutions on the Ethylphenyl Moiety

The ethylphenyl group provides two main locations for structural modification: the aromatic ring and the ethyl substituent.

Electrophilic Aromatic Substitution (EAS) : The benzene (B151609) ring can undergo classical EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. wikipedia.orglibretexts.org The existing alkyl group is an ortho-, para-director and a weak activator. Therefore, incoming electrophiles will primarily be directed to the positions ortho to the ethyl group (positions 3 and 5), assuming the morpholine substituent does not impose significant steric hindrance.

Benzylic Functionalization : The methylene (B1212753) (-CH2-) group of the ethyl substituent is a benzylic position. vedantu.com This site is activated towards radical and oxidative reactions. For example, benzylic C-H bonds can be oxidized to ketones using catalysts like manganese or functionalized via radical bromination followed by nucleophilic substitution to introduce a variety of functional groups. nih.govliv.ac.uk

Table 2: Selected Functionalization Strategies

| Target Moiety | Position(s) | Reaction Type | Example Reagent(s) | Potential Outcome |

|---|---|---|---|---|

| Morpholine Ring | Nitrogen (N4) | N-Acylation | Acetyl chloride, Base | N-acetyl derivative |

| Morpholine Ring | Nitrogen (N4) | N-Alkylation | Methyl iodide, Base | N-methyl derivative |

| Morpholine Ring | Carbon (C3/C5) | C-H Arylation | Aryl halide, Pd catalyst | C-aryl derivative |

| Ethylphenyl Moiety | Aromatic Ring (C3') | Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group |

| Ethylphenyl Moiety | Aromatic Ring (C2') | Bromination | Br₂, FeBr₃ | Introduction of a bromo group |

| Ethylphenyl Moiety | Benzylic Carbon | Oxidation | KMnO₄ or Mn catalyst | Conversion of ethyl to acetyl group |

Exploration of Novel Prodrug Design Principles Based on this compound

Prodrug design is a strategy used to overcome undesirable pharmaceutical properties of a drug by chemically modifying it into a bioreversible form. nih.gov For this compound, the secondary amine on the morpholine ring is an ideal handle for prodrug development. nih.govresearchgate.net The goal is to attach a "promoiety" that is cleaved in vivo, often by enzymatic action, to release the active parent compound. nih.govijper.org

Several established principles for creating prodrugs of secondary amines could be applied:

N-Acyl and N-Carbamoyl Derivatives : The amine can be converted into an amide or a carbamate. nih.govresearchgate.net While many amides are highly stable, specific types can be designed for enzymatic cleavage. For example, linking an amino acid to the morpholine nitrogen can create a substrate for peptidases, potentially targeting specific tissues or improving transport. nih.govresearchgate.net

Enzyme-Targeted Moieties : A promoiety can be chosen to be a substrate for a specific enzyme that is abundant at the desired site of action (e.g., in the liver or in tumor cells). nih.govbroadpharm.com This includes N-(acyloxyalkyl)carbamates, which are designed to be cleaved by esterases to initiate a cascade reaction that releases the parent amine. researchgate.net

"Trimethyl Lock" and Cyclization-Based Systems : These are advanced prodrug systems where enzymatic cleavage of a trigger (like an ester) initiates a rapid intramolecular cyclization reaction that liberates the parent amine. nih.gov This approach allows for fine-tuning the release rate of the drug based on the structure of the linker system. semanticscholar.org

The design of such prodrugs would aim to modulate properties like aqueous solubility, membrane permeability, or metabolic stability, thereby enhancing the therapeutic potential of the core this compound structure.

Sophisticated Structural Elucidation and Spectroscopic Characterization of 2 4 Ethylphenyl Morpholine

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal evidence of bond lengths, bond angles, and absolute stereochemistry. For chiral molecules like 2-(4-Ethylphenyl)morpholine, which possesses a stereocenter at the C2 position of the morpholine (B109124) ring, single-crystal X-ray diffraction would be indispensable for assigning the absolute configuration (R or S).

In the absence of a specific crystal structure for this compound, insights can be drawn from the crystallographic analysis of analogous compounds. For instance, studies on various substituted morpholine derivatives consistently reveal that the morpholine ring predominantly adopts a chair conformation, which is its lowest energy state. In the case of this compound, the bulky 4-ethylphenyl substituent would be expected to occupy an equatorial position on the morpholine ring to minimize steric hindrance. This arrangement is thermodynamically more favorable than the axial orientation.

Table 1: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/Information |

| Crystal System | Monoclinic or Orthorhombic (Common for similar organics) |

| Space Group | P2₁/c or similar centrosymmetric group for a racemate |

| Conformation | Morpholine ring in a chair conformation |

| Substituent Orientation | 4-Ethylphenyl group in an equatorial position |

| Key Intermolecular Forces | C-H···O and C-H···π interactions |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Studies

NMR spectroscopy is a powerful tool for elucidating the detailed structure and dynamics of molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would provide a comprehensive picture of the connectivity and spatial relationships of the atoms in this compound.

¹H NMR: The proton NMR spectrum would provide information on the chemical environment of each proton. The aromatic protons of the 4-ethylphenyl group would appear as a characteristic AA'BB' system of two doublets in the downfield region (typically δ 7.0-7.5 ppm). The ethyl group would show a quartet for the methylene (B1212753) protons and a triplet for the methyl protons. The protons on the morpholine ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other. The proton at C2, adjacent to the aromatic ring, would likely appear as a distinct multiplet.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom. The number of signals would confirm the molecular symmetry. The aromatic carbons would resonate in the δ 120-150 ppm region, while the aliphatic carbons of the morpholine and ethyl groups would appear in the upfield region.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings. It would be crucial for tracing the connectivity within the morpholine ring and the ethyl group. For example, cross-peaks would be observed between the protons on adjacent carbons of the morpholine ring (H-2 with H-3, H-5 with H-6) and between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. HMBC is particularly useful for establishing the connectivity between the 4-ethylphenyl group and the morpholine ring. For instance, a correlation would be expected between the proton at C2 of the morpholine ring and the ipso-carbon of the phenyl ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |

| Phenyl-H (ortho) | ~7.2-7.4 (d) | ~128 | Phenyl-H (meta) | C(ipso), C(meta) |

| Phenyl-H (meta) | ~7.1-7.3 (d) | ~129 | Phenyl-H (ortho) | C(ipso), C(ortho) |

| Ethyl-CH₂ | ~2.6 (q) | ~28 | Ethyl-CH₃ | Phenyl-C(para) |

| Ethyl-CH₃ | ~1.2 (t) | ~15 | Ethyl-CH₂ | Phenyl-C(para) |

| Morpholine-H2 | ~4.5 (dd) | ~75 | Morpholine-H3 | Phenyl-C(ipso) |

| Morpholine-H3 | ~3.0-3.2 (m) | ~50 | Morpholine-H2 | C2, C5 |

| Morpholine-H5 | ~3.8-4.0 (m) | ~67 | Morpholine-H6 | C3, C6 |

| Morpholine-H6 | ~2.8-3.0 (m) | ~50 | Morpholine-H5 | C2, C5 |

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization (EI): In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation pathways are often complex and involve the cleavage of weaker bonds and rearrangements.

Electrospray Ionization (ESI): ESI is a softer ionization technique that typically produces a protonated molecule ([M+H]⁺). Fragmentation is then induced by collision-induced dissociation (CID). The fragmentation patterns in ESI-MS/MS are often simpler and more predictable than in EI-MS.

For this compound, the fragmentation would likely be initiated by cleavage of the bonds adjacent to the heteroatoms and the phenyl group.

α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This could lead to the loss of the ethylphenyl group or the opening of the morpholine ring.

Benzylic Cleavage: The bond between the C2 of the morpholine ring and the phenyl ring is a benzylic position and is prone to cleavage, which would result in a stable benzylic cation.

Retro-Diels-Alder (RDA) type fragmentation: The morpholine ring could undergo a characteristic RDA-type fragmentation, leading to the loss of a neutral molecule like ethene oxide.

Table 3: Predicted Characteristic Fragment Ions for this compound in EI-MS

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 191 | [M]⁺˙ (Molecular Ion) | - |

| 162 | [M - C₂H₅]⁺ | Loss of ethyl radical from the ethylphenyl group |

| 132 | [C₉H₁₀N]⁺ | Cleavage of the morpholine ring |

| 105 | [C₈H₉]⁺ | Benzylic cleavage, formation of ethylbenzyl cation |

| 86 | [C₄H₈NO]⁺ | Cleavage of the C2-phenyl bond |

Vibrational Spectroscopy (IR, Raman) for Structural Feature Analysis (beyond basic identification)

IR Spectroscopy: The IR spectrum would show characteristic absorption bands for the C-H stretching vibrations of the aromatic and aliphatic groups. The C-O-C and C-N-C stretching vibrations of the morpholine ring would appear in the fingerprint region (1000-1300 cm⁻¹). The out-of-plane C-H bending vibrations of the 1,4-disubstituted benzene (B151609) ring would be observed around 800-850 cm⁻¹.

By comparing the experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of the vibrational modes can be achieved. This can provide further confirmation of the proposed conformation of the molecule.

Table 4: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 |

| C=C Aromatic Stretch | 1600, 1500 | 1600, 1500 |

| Morpholine C-O-C Stretch | 1100-1150 | 1100-1150 |

| Morpholine C-N-C Stretch | 1050-1100 | 1050-1100 |

| Phenyl Ring Breathing | Weak | Strong, ~1000 |

| para-Substituted Phenyl Out-of-Plane Bend | 800-850 | Weak |

Computational Chemistry and in Silico Modeling of 2 4 Ethylphenyl Morpholine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the spectroscopic properties of 2-(4-Ethylphenyl)morpholine. These calculations provide a theoretical framework for understanding the molecule's reactivity, stability, and spectral characteristics.

DFT methods are employed to calculate various molecular properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For morpholine (B109124) derivatives, DFT has been used to study structure and stability. researchgate.net

Spectroscopic properties, including IR, 1H NMR, and 13C NMR spectra, can be predicted and compared with experimental data to confirm the molecular structure. researchgate.netresearchgate.net Ab initio calculations can also be used to determine atomic charges, natural bond orbitals, and thermodynamic functions. semanticscholar.org

Table 1: Predicted Electronic Properties of this compound using DFT

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -0.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.1 D | Influences solubility and intermolecular interactions |

Note: The values in this table are hypothetical and for illustrative purposes, as specific DFT calculation results for this compound are not publicly available. They represent typical values for similar organic molecules.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of this compound, docking simulations are invaluable for predicting its binding affinity and mode of interaction with various biological targets, such as enzymes or receptors. This helps in identifying potential therapeutic applications.

The process involves placing the 3D structure of this compound into the binding site of a target protein. A scoring function is then used to estimate the binding energy, with lower scores generally indicating a more favorable interaction. rsc.org Docking studies on similar morpholine-containing compounds have been used to elucidate interactions with key amino acid residues within the active site of enzymes. rsc.orgnih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. scispace.com For example, studies on morpholine-derived thiazoles identified key interactions with the bovine carbonic anhydrase-II enzyme. rsc.org

Table 2: Example of Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Affinity (Docking Score) | -8.5 kcal/mol | Strong predicted binding affinity |

| Interacting Residues | LYS76, LEU132, VAL84 | Key amino acids in the binding pocket |

Note: This data is illustrative and based on typical results for small molecule inhibitors binding to kinase domains.

Molecular Dynamics (MD) Simulations for Conformational Stability and Protein-Ligand Dynamics

Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of molecular systems. nih.gov For this compound, MD simulations can be used to study its conformational flexibility and the stability of its complex with a biological target over time. dovepress.com

An MD simulation solves Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of particles vary with time. nih.govnih.gov This allows for the analysis of conformational changes, the stability of protein-ligand interactions predicted by docking, and the influence of solvent molecules. dovepress.com Key parameters analyzed during MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and analysis of hydrogen bond persistence. dovepress.com

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. frontiersin.org Pharmacophore modeling identifies the essential 3D arrangement of functional groups (pharmacophoric features) necessary for biological activity. pharmacophorejournal.com

For a series of analogs of this compound, a 3D-QSAR model could be developed to predict the activity of new, unsynthesized compounds. mdpi.comnih.gov This involves aligning the molecules and using statistical methods to correlate variations in their 3D properties (e.g., steric and electrostatic fields) with changes in biological activity. mdpi.com

A pharmacophore model for this compound analogs would typically include features such as hydrogen bond acceptors (the morpholine oxygen and nitrogen), a hydrophobic group (the ethyl group), and an aromatic ring (the phenyl group). nih.gov This model can then be used as a 3D query to search large chemical databases for novel compounds with the desired biological activity. pharmacophorejournal.com

Table 3: Key Statistical Parameters for a Hypothetical 3D-QSAR Model

| Parameter | Value | Description |

|---|---|---|

| R² (Correlation Coefficient) | > 0.7 | A measure of the correlation between predicted and actual activity for the training set. nih.gov |

| Q² (Cross-validation Coefficient) | > 0.5 | A measure of the model's internal predictive ability. nih.gov |

| F-value | High value | Indicates the statistical significance of the model. nih.gov |

Note: These values represent thresholds for a statistically robust and predictive QSAR model.

In Silico Prediction of Metabolic Stability (Non-Clinical)

In silico tools can predict the metabolic stability of a compound, which is a critical factor in its potential as a drug candidate. researchgate.net These predictions help to identify which parts of the molecule are most likely to be modified by metabolic enzymes, such as the cytochrome P450 (CYP) family. news-medical.net

For this compound, computational models can predict potential sites of metabolism. Likely sites include the ethyl group (aliphatic hydroxylation) and the phenyl ring (aromatic hydroxylation). The morpholine ring itself is often relatively stable but can also undergo metabolism. enamine.net Predicting metabolic instability allows for chemical modifications to be made to block these sites and improve the compound's half-life. news-medical.net Machine learning and quantum mechanical methods are increasingly being used to build predictive models for metabolic stability. bohrium.com

Virtual Screening Methodologies for Novel Analog Discovery

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.com This process is significantly faster and more cost-effective than experimental high-throughput screening.

Using this compound as a starting point, two main virtual screening approaches can be employed:

Ligand-based virtual screening: This approach uses the structure of a known active compound, like this compound, to find other molecules with similar properties. A common method is to use a pharmacophore model derived from the active compound as a 3D query to search databases. nih.govnih.gov

Structure-based virtual screening: If the 3D structure of the biological target is known, molecular docking can be used to screen large libraries of compounds against the target's binding site. nih.gov The top-scoring compounds are then selected for further investigation.

These methodologies can rapidly identify diverse chemical scaffolds that may have improved potency, selectivity, or pharmacokinetic properties compared to the original compound. mdpi.com

Biological and Pharmacological Investigations of 2 4 Ethylphenyl Morpholine Mechanistic Focus

Identification and Validation of Molecular Targets

There is no available scientific literature detailing the identification and validation of specific molecular targets for 2-(4-Ethylphenyl)morpholine.

No receptor binding studies for this compound have been reported. Consequently, there is no data on its affinity for receptors such as serotonin, dopamine (B1211576), cannabinoid, or trace amine-associated receptors (TAARs).

Table 1: Receptor Binding Affinity of this compound

| Receptor Family | Specific Receptor | Binding Affinity (Kᵢ, IC₅₀) |

| Serotonin | Data not available | Data not available |

| Dopamine | Data not available | Data not available |

| Cannabinoid | Data not available | Data not available |

| Trace Amine Associated Receptors | Data not available | Data not available |

There are no published studies on the enzyme inhibition profile of this compound. Therefore, its activity against enzymes such as cyclooxygenase (COX), monoamine oxidase (MAO), acetylcholinesterase (AChE), carbonic anhydrase, the PI3K kinase family, or LRRK2 has not been determined.

Table 2: Enzyme Inhibition Profile of this compound

| Enzyme Target | Inhibition Constant (Kᵢ, IC₅₀) |

| Cyclooxygenase (COX) | Data not available |

| Monoamine Oxidase (MAO) | Data not available |

| Acetylcholinesterase (AChE) | Data not available |

| Carbonic Anhydrase | Data not available |

| PI3K Kinase Family | Data not available |

| LRRK2 | Data not available |

Elucidation of Mechanisms of Action at the Molecular and Cellular Level

Due to the absence of primary research on this compound, its mechanism of action at both the molecular and cellular levels remains unelucidated.

Modulation of Specific Biochemical Pathways and Signaling Cascades

There is no information available regarding the modulation of any specific biochemical pathways or signaling cascades by this compound.

Advanced Analytical Methodologies and Quality by Design Qbd in Research

Development of Stability-Indicating Analytical Methods for 2-(4-Ethylphenyl)morpholine

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect a decrease in the amount of the active substance due to degradation. It also needs to be able to separate and quantify any degradation products that are formed. For this compound, the development of such a method is crucial to determine its shelf-life and to ensure its quality over time.

A common approach for developing a stability-indicating method is to use High-Performance Liquid Chromatography (HPLC), often with UV detection. The initial step involves subjecting this compound to forced degradation studies. These studies expose the compound to various stress conditions like acid, base, oxidation, heat, and light. The goal is to generate potential degradation products. The analytical method must then be able to resolve the parent compound from these degradation products.

Table 1: Illustrative Forced Degradation Study Results for this compound

| Stress Condition | Duration | % Degradation of this compound | Number of Degradation Products Detected |

| 0.1 N HCl | 24 hours | 12.5% | 2 |

| 0.1 N NaOH | 24 hours | 8.2% | 1 |

| 10% H₂O₂ | 12 hours | 15.8% | 3 |

| Thermal (80°C) | 48 hours | 5.1% | 1 |

| Photolytic (UV light) | 72 hours | 9.7% | 2 |

The data from these studies are then used to optimize the HPLC method, including the choice of the column, mobile phase composition, flow rate, and detector wavelength. The final method must be validated according to the guidelines of the International Council for Harmonisation (ICH), which includes assessing parameters like specificity, linearity, range, accuracy, precision, and robustness.

Impurity Profiling and Identification of Degradation Products

Impurity profiling is the identification and quantification of all potential impurities in a substance. For this compound, these impurities can originate from the manufacturing process (synthesis impurities) or from degradation of the substance over time (degradation products). A thorough impurity profile is essential for ensuring the quality and safety of the compound.

The degradation products formed during the forced degradation studies are initially characterized by their retention times in the HPLC chromatogram. To identify the structure of these impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are employed. By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns of the degradation products, their chemical structures can be elucidated.

Table 2: Potential Degradation Products of this compound Identified by LC-MS

| Degradation Product | Proposed Structure | Molecular Weight ( g/mol ) |

| DP-1 | N-oxide of this compound | 207.27 |

| DP-2 | Hydroxylated this compound | 207.27 |

| DP-3 | Ring-opened product | Varies |

Application of Analytical Quality by Design (AQbD) Principles

Analytical Quality by Design (AQbD) is a systematic approach to the development of analytical methods that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management.

The first step in the AQbD approach is to define the Analytical Target Profile (ATP). The ATP is a prospective summary of the performance characteristics that the analytical method must meet to ensure the quality of the product. For a stability-indicating HPLC method for this compound, the ATP might include the following:

Analyte: this compound and its potential degradation products

Technique: HPLC with UV detection

Method Goal: To accurately and precisely quantify this compound and separate it from its degradation products.

Performance Characteristics: The method must be specific, linear, accurate, precise, and robust within defined limits. For example, the accuracy for the quantification of the main compound should be within 98-102%, and the precision should have a relative standard deviation (RSD) of less than 2%.

The Method Operable Design Region (MODR) is a multidimensional space of method parameters within which the method's performance has been demonstrated to meet the requirements of the ATP. The determination of the MODR is a key aspect of AQbD and is often achieved through design of experiments (DoE). For an HPLC method, critical method parameters (CMPs) that could affect the method's performance are identified. These could include the pH of the mobile phase, the percentage of organic solvent, the column temperature, and the flow rate.

A DoE approach, such as a factorial or response surface design, is then used to systematically vary these parameters and study their effect on the critical quality attributes (CQAs) of the method, such as the resolution between peaks and the tailing factor of the main peak. The results of the DoE are used to define the MODR, which provides flexibility for future method adjustments without the need for re-validation.

Risk assessment is an integral part of AQbD. It is used to identify and prioritize the method parameters that have the potential to impact the method's performance. A common tool for risk assessment in this context is the Failure Mode and Effects Analysis (FMEA). In an FMEA, potential failure modes for the analytical method are identified, and their potential effects are evaluated. The risk of each failure mode is then scored based on its severity, probability of occurrence, and detectability.

Table 3: Illustrative Risk Assessment of HPLC Method Parameters for this compound Analysis

| Method Parameter | Potential Failure Mode | Severity | Occurrence | Detectability | Risk Priority Number (RPN) |

| Mobile Phase pH | Inadequate peak separation | High | Medium | High | High |

| Column Temperature | Shift in retention times | Medium | Low | Medium | Medium |

| Flow Rate | Inaccurate quantification | High | Low | High | Medium |

The results of the risk assessment help to focus the method development and validation efforts on the most critical parameters.

Utilization of Hyphenated Analytical Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Mixture Analysis

For the analysis of complex mixtures containing this compound and its impurities, hyphenated analytical techniques are invaluable. These techniques combine the separation power of chromatography with the detection specificity of mass spectrometry.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This technique is particularly useful for the identification and quantification of non-volatile and thermally labile compounds. In the context of this compound, LC-MS/MS can be used for the sensitive and selective quantification of the parent compound and its degradation products, even at very low concentrations.

GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry): For volatile impurities that may be present in this compound, GC-MS/MS is a powerful tool. It provides excellent separation and highly specific detection, which is crucial for the identification and quantification of trace-level volatile organic compounds.

The use of these advanced hyphenated techniques provides a comprehensive understanding of the purity and stability of this compound, which is essential for its development and quality control.

Biomarker Discovery Research Related to this compound Interactions

The discovery of biomarkers in response to the administration of a chemical compound is a critical step in understanding its mechanism of action, identifying potential therapeutic effects, and monitoring biological responses. For this compound, a compound belonging to the broader class of phenylmorpholine derivatives, biomarker discovery research is hypothesized to focus on its interactions within the central nervous system (CNS). This is based on the known pharmacological profiles of analogous structures, such as phenmetrazine, which are recognized for their influence on neurotransmitter systems.

Research into compounds with a phenylmorpholine scaffold often investigates their role as substrates for critical neurotransmitter transporters, including the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). The interaction with these transporters can significantly alter the levels of norepinephrine and dopamine in the synaptic cleft, thereby modulating various neurological and physiological processes. It is within this context that the search for biomarkers for this compound would likely be centered.

Potential biomarker discovery initiatives for this compound could employ advanced analytical techniques such as proteomics and metabolomics. These powerful platforms allow for the large-scale study of proteins and metabolites in biological samples, providing a snapshot of the cellular response to a compound.

Proteomic Approaches: In a hypothetical proteomic study, researchers might expose a relevant cell line (e.g., neuronal cells) or an animal model to this compound and subsequently analyze changes in protein expression. The focus would be on identifying proteins that are either upregulated or downregulated in response to the compound. For instance, alterations in the expression levels of proteins involved in dopamine and norepinephrine signaling pathways, synaptic plasticity, or neuronal stress responses could serve as potential biomarkers.

Metabolomic Approaches: Similarly, a metabolomic analysis would aim to identify changes in the metabolic profile of a biological system following exposure to this compound. This could involve the measurement of neurotransmitter metabolites, changes in energy metabolism within neuronal cells, or alterations in lipid profiles that may be indicative of the compound's downstream effects.

While direct experimental data on biomarker discovery for this compound is not currently available in the public domain, the table below outlines a hypothetical set of potential biomarkers that could be investigated based on the known pharmacology of structurally related compounds.

Interactive Data Table: Hypothetical Biomarkers for this compound

| Biomarker Category | Potential Biomarker | Biological Matrix | Rationale for Investigation | Analytical Method |

| Neurotransmitter Turnover | Homovanillic acid (HVA) | Cerebrospinal Fluid (CSF), Plasma | A major metabolite of dopamine; levels may reflect changes in dopamine synthesis and release. | LC-MS/MS |

| Neurotransmitter Turnover | 3-Methoxy-4-hydroxyphenylglycol (MHPG) | CSF, Urine | A primary metabolite of norepinephrine; altered levels could indicate modulation of the noradrenergic system. | GC-MS, LC-MS/MS |

| Neuronal Activity | Brain-Derived Neurotrophic Factor (BDNF) | Serum, Plasma | A neurotrophin involved in synaptic plasticity; its expression can be altered by CNS-active compounds. | ELISA |

| Cellular Stress | Heat Shock Protein 70 (HSP70) | Brain Tissue, Peripheral Blood Mononuclear Cells (PBMCs) | An indicator of cellular stress that could be induced by novel compound interactions. | Western Blot, Proteomics |

| Synaptic Function | Synaptotagmin-1 | CSF | A synaptic vesicle protein crucial for neurotransmitter release; changes may reflect altered synaptic activity. | Proteomics |

It is crucial to emphasize that the biomarkers listed above are speculative and would require rigorous validation through dedicated preclinical and clinical research to establish their relevance to the biological effects of this compound. The successful identification and validation of such biomarkers would be invaluable for the future development and clinical application of this and related compounds.

Interdisciplinary Research and Emerging Applications of 2 4 Ethylphenyl Morpholine

Applications in Chemical Biology and Synthetic Biology

In the realms of chemical and synthetic biology, morpholine (B109124) derivatives are utilized for their biological activities and as scaffolds for creating novel bioactive molecules. While direct research on 2-(4-Ethylphenyl)morpholine is limited, the broader class of morpholine-containing compounds has been investigated for various therapeutic applications, including as antifungal and antibacterial agents. The introduction of an ethylphenyl group at the 2-position of the morpholine ring can influence its lipophilicity and steric interactions with biological targets, potentially leading to unique bioactivities. Further research could explore the use of this compound as a molecular probe to study biological processes or as a building block in the combinatorial synthesis of new drug candidates.

Integration within Supramolecular Chemistry Frameworks

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The nitrogen and oxygen atoms in the morpholine ring of this compound can participate in hydrogen bonding, while the ethylphenyl group can engage in π-π stacking and hydrophobic interactions. These features make it a candidate for integration into supramolecular assemblies such as metal-organic frameworks (MOFs) and other crystalline porous materials. rsc.org The specific stereochemistry of the 2-substituted morpholine ring could also be exploited to create chiral frameworks for enantioselective separations or catalysis. The potential for this compound to act as a guest molecule within a host framework, or as a ligand in the construction of new supramolecular structures, remains an area ripe for investigation.

Potential Applications in Advanced Materials Science (e.g., Polymer Modification)

Morpholine derivatives have found utility in materials science, particularly in the development of advanced polymers. apmpolymers.com They can be incorporated into polymer backbones or used as side-chain functional groups to modify the properties of materials, such as their thermal stability, solubility, and mechanical strength. The ethylphenyl substituent of this compound could enhance the aromatic and hydrophobic properties of a polymer, potentially improving its performance in specific applications like membranes or specialized coatings. Research in this area would involve the synthesis and characterization of polymers incorporating the this compound moiety to evaluate their material properties.

Role in Chemo-sensory Research and Probe Development (e.g., Fluorescent Probes)

The development of fluorescent probes for detecting specific analytes is a significant area of chemo-sensory research. nih.govrsc.org While there is no specific literature on this compound as a fluorescent probe, the morpholine scaffold is often used in the design of such probes. The nitrogen atom can act as a recognition site for analytes like metal ions or pH changes, leading to a change in the fluorescence of an attached fluorophore. The ethylphenyl group could be functionalized to tune the photophysical properties of a potential probe or to introduce additional recognition capabilities. Future research could focus on synthesizing derivatives of this compound appended with fluorophores to explore their potential as chemical sensors. rsc.org

Forensic Chemistry Research: Analytical Method Development for Detection

In forensic chemistry, the development of robust analytical methods for the detection and quantification of novel psychoactive substances and other compounds of interest is crucial. frontiersin.org Although this compound is not currently listed as a controlled substance, the morpholine core is present in some designer drugs. Therefore, developing analytical methods for its detection could be of interest to forensic laboratories. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) would be the primary tools for developing such methods. nih.govresearchgate.net The characterization of the mass spectrum and chromatographic behavior of this compound would be the first step in creating a reliable analytical method for its identification in forensic samples.

Future Research Directions and Identified Gaps in 2 4 Ethylphenyl Morpholine Studies

Exploration of Uncharted Synthetic Methodologies and Process Optimization Challenges

The synthesis of morpholine (B109124) derivatives is a mature field, yet the pursuit of novel, efficient, and sustainable methods for producing 2-(4-Ethylphenyl)morpholine remains a critical research area. Future explorations should focus on moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste.

Uncharted Methodologies:

Asymmetric Synthesis: Developing stereoselective methods to access individual enantiomers of this compound is paramount, as different stereoisomers can exhibit distinct biological activities and pharmacokinetic profiles.

Multi-component Reactions (MCRs): Designing one-pot MCRs could provide a more efficient route to the target molecule, improving atom economy and reducing the number of purification steps required.

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and control over reaction parameters. nih.gov Investigating flow-based methodologies for the synthesis of this compound could lead to more efficient and reproducible manufacturing processes.

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could offer high selectivity and milder reaction conditions, aligning with the principles of green chemistry.

Process Optimization Challenges: Process optimization for the synthesis of this compound faces several hurdles that are common in chemical process development. cmu.edunih.gov Key challenges include ensuring robust control over reaction conditions to minimize byproduct formation, developing efficient purification techniques to achieve high-purity final products, and designing scalable processes that are economically viable for industrial production. cmu.edu Overcoming the non-convex nonlinear expressions that can arise from even simple process structures like mixers and splitters is a significant challenge in optimization. cmu.edu

Identification of Novel Biological Targets and Therapeutic Areas

The morpholine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs with diverse therapeutic applications. e3s-conferences.orgresearchgate.net However, the specific biological activities of this compound have not been extensively explored. A systematic investigation into its pharmacological profile could uncover novel therapeutic uses.

Potential Therapeutic Areas for Investigation:

Central Nervous System (CNS) Disorders: Morpholine derivatives are known to cross the blood-brain barrier, making them attractive candidates for CNS-active drugs. nih.gov The lipophilic 4-ethylphenyl group on this compound may enhance its ability to penetrate the CNS, suggesting potential applications in neurodegenerative diseases like Parkinson's or Alzheimer's, as well as in mood disorders. nih.gov

Oncology: Numerous quinoline (B57606) and morpholine derivatives have demonstrated anticancer properties. nih.govresearchgate.net Future research should involve screening this compound against a panel of cancer cell lines to identify potential antiproliferative activity. nih.gov Investigating its inhibitory potential against specific cancer-related enzymes, such as PI3K/mTOR, could be a fruitful avenue. nih.gov

Inflammatory Diseases: Certain substituted morpholines have shown anti-inflammatory effects. nih.gov Derivatives of 2-(morpholinyl)-N-substituted phenylquinazolin-4-amines have been investigated as selective COX-II inhibitors, suggesting that this compound could be evaluated for similar activity in managing pain and inflammation. nih.govresearchgate.net

Infectious Diseases: The morpholine nucleus is a component of some antimicrobial and antifungal agents. e3s-conferences.orgresearchgate.net Screening this compound for activity against various bacterial and fungal strains is a logical step in defining its biological profile.

Table 1: Potential Biological Targets and Therapeutic Areas

| Therapeutic Area | Potential Molecular Target(s) | Rationale for Investigation |

|---|---|---|

| Neurodegenerative Diseases | LRRK2, Sigma Receptors, mGlu2 | The morpholine core is present in CNS-active compounds; the ethylphenyl group may enhance blood-brain barrier permeability. nih.gov |

| Oncology | PI3K/mTOR, EGFR, HER-2 | The morpholine scaffold is a known pharmacophore in anticancer agents. nih.govresearchgate.net |

| Inflammatory Disorders | Cyclooxygenase (COX) enzymes | Structurally related compounds have demonstrated anti-inflammatory and analgesic properties. nih.govresearchgate.net |

| Infectious Diseases | Fungal Ergosterol Biosynthesis | The morpholine ring is a key component of some systemic fungicides. researchgate.net |

Advancement in Computational Modeling Techniques for Predictive Insights

Computational chemistry offers powerful tools to accelerate the drug discovery and development process. Applying these techniques to this compound can provide valuable predictive insights, guiding experimental work and saving resources.

Future Research Applications:

Molecular Docking: Docking studies can predict the binding affinity and orientation of this compound within the active sites of various biological targets, helping to prioritize experimental screening efforts. rsc.org

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can be employed to build models that correlate the structural features of this compound and its analogs with their biological activities, guiding the design of more potent derivatives. researchgate.net

ADME/Tox Prediction: In silico models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of this compound. researchgate.net This allows for early identification of potential liabilities and helps in designing molecules with better pharmacokinetic profiles.

Density Functional Theory (DFT): DFT calculations can be used to investigate the molecule's electronic structure, stability, and reactivity, providing a deeper understanding of its chemical properties. researchgate.netnih.gov

Development of Novel Analytical Tools for Comprehensive Characterization

Robust analytical methods are essential for the characterization, quality control, and pharmacokinetic analysis of this compound. While standard techniques are applicable, there is room for the development of more advanced and specialized tools.

Current and Future Analytical Methods: Standard characterization of novel morpholine derivatives typically involves a suite of spectroscopic and analytical techniques. ijprs.comresearchgate.net Future research should focus on developing highly sensitive and specific assays for detecting and quantifying the compound and its metabolites in complex biological matrices.

Table 2: Analytical Techniques for the Characterization of this compound

| Technique | Application | Future Development Focus |

|---|---|---|

| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation and confirmation. | Development of advanced NMR experiments for conformational analysis. |

| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis. | High-resolution MS for metabolite identification. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Application in process analytical technology (PAT) for real-time reaction monitoring. |

| Chromatography (HPLC, GC) | Purity assessment and separation of stereoisomers. | Development of chiral chromatography methods for enantiomeric separation and quantification. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative analysis in various matrices. | Creation of sensitive derivatization methods to enhance detection limits in biological samples. nih.gov |

Academic Review of Intellectual Property and Patent Landscape

A thorough review of the patent landscape is crucial for identifying areas of innovation and ensuring freedom to operate for future research and commercialization. While patents for broadly defined morpholine derivatives exist, the intellectual property space specifically covering this compound may be less crowded.

Key Areas for Patent Analysis:

Composition of Matter Patents: A search for patents claiming this compound itself or closely related analogs is the first step.

Method of Use Patents: Investigating patents that claim the use of phenylmorpholine derivatives for specific therapeutic indications can reveal protected areas and potential new applications.

Process Patents: Analyzing patents related to the synthesis of morpholine derivatives can highlight novel and proprietary manufacturing methods. nih.gov

A detailed analysis of patents held by major pharmaceutical and chemical companies can provide insights into their research interests and strategies concerning this class of compounds. mdpi.com This review will help researchers navigate the existing intellectual property and identify opportunities for filing new patents on novel derivatives, synthetic methods, or therapeutic applications of this compound.

Strategies for Sustainable Chemistry in this compound Synthesis

The principles of green chemistry are increasingly important in chemical synthesis. Future research on this compound should prioritize the development of environmentally benign synthetic routes.

Sustainable Chemistry Strategies:

Use of Greener Solvents: Replacing hazardous organic solvents with greener alternatives, or even using water as a solvent, is a key goal. N-formylmorpholine, for instance, has been evaluated as a green solvent for other syntheses. ajgreenchem.com

Catalysis: Employing recyclable heterogeneous catalysts can reduce waste and simplify product purification. mdpi.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product minimizes waste. Redox-neutral protocols are particularly attractive in this regard. chemrxiv.orgchemrxiv.orgnih.gov

Energy Efficiency: The use of energy-efficient techniques like microwave-assisted synthesis can shorten reaction times and reduce energy consumption. mdpi.com

Table 3: Comparison of Traditional vs. Green Synthesis Approaches

| Parameter | Traditional Synthesis | Potential Green Synthesis |

|---|---|---|

| Reagents | Often uses stoichiometric amounts of harsh reagents. | Catalytic amounts of recyclable catalysts. |

| Solvents | Chlorinated hydrocarbons, other volatile organic compounds. | Water, bio-based solvents, or solvent-free conditions. ajgreenchem.com |

| Energy Input | Prolonged heating under reflux. | Microwave irradiation, ambient temperature reactions. mdpi.com |

| Waste Generation | High E-Factor (mass of waste / mass of product). | Low E-Factor, high atom economy. |

| Process Steps | Multiple discrete steps with intermediate isolation. | One-pot or telescoped reactions. nih.gov |

By focusing on these identified gaps and future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in medicine and materials science.

Q & A

Q. What spectroscopic techniques are commonly employed to confirm the structure of 2-(4-Ethylphenyl)morpholine and its derivatives?

To confirm the structure of this compound, researchers rely on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy . For example, in studies of structurally similar morpholine derivatives, ¹H NMR peaks for aromatic protons (e.g., 4-ethylphenyl substituents) appear in the δ 7.2–7.4 ppm range, while morpholine ring protons resonate at δ 3.6–3.8 ppm (ring CH₂) and δ 2.4–2.6 ppm (N-CH₂). IR spectra confirm functional groups like C-N (morpholine ring, ~1,100 cm⁻¹) and aromatic C-H stretches (~3,050 cm⁻¹). Crystallography may also validate molecular geometry, as demonstrated for analogous compounds .

Q. What are the standard synthetic routes for this compound in laboratory settings?

A common method involves transition metal-catalyzed cross-coupling reactions . For instance, nickel-catalyzed amination of aryl halides with morpholine derivatives can yield substituted morpholines. In a representative protocol:

- Step 1 : React 4-bromoethylbenzene with morpholine under catalytic Ni(COD)₂ (5 mol%), ligand (e.g., bipyridine), and a base (K₃PO₄) in toluene at 100°C for 24 hours.

- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane). Yields typically range from 60–80%, depending on substituent steric effects .

Q. What are the primary biomedical research applications of this compound?

While direct studies on this compound are limited, structurally related morpholine derivatives are investigated for:

- Enzyme inhibition : Morpholine rings act as hydrogen-bond acceptors, targeting catalytic sites (e.g., kinase inhibitors).

- Lysosome-targeting probes : The morpholine moiety facilitates lysosomal accumulation, useful in imaging or drug delivery .

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during catalytic cross-coupling reactions of morpholine derivatives?

Nickel- or palladium-catalyzed reactions often face competing side reactions (e.g., homocoupling, β-hydride elimination). For example, in the synthesis of 4-aryl morpholines, steric hindrance from bulky substituents (e.g., 4-ethylphenyl) reduces yields. Optimization strategies include:

- Ligand design : Bulky ligands (e.g., Xantphos) suppress unwanted pathways.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance catalyst stability.

- Temperature control : Lower temperatures (80–100°C) minimize decomposition .

Q. How can researchers resolve contradictions in NMR data for morpholine derivatives with similar substituents?

Contradictions often arise from overlapping peaks or dynamic conformational changes . For example, morpholine ring protons may exhibit splitting due to chair-flipping dynamics. Solutions include:

Q. What enzymatic pathways degrade morpholine derivatives, and how do they inform toxicity studies?

Mycobacterium species degrade morpholine via a cytochrome P450-dependent monooxygenase pathway:

- Step 1 : Morpholine → 2-(2-aminoethoxy)acetic acid (P450 catalysis).

- Step 2 : Further degradation to glycine and glycolic acid.

This pathway highlights potential environmental persistence and the risk of carcinogenic N-nitrosomorpholine formation under nitrosating conditions. Researchers must assess metabolic byproducts in toxicity screens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.